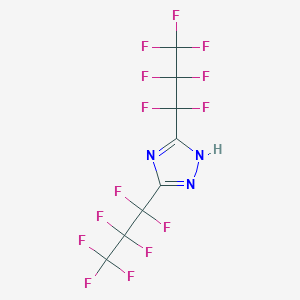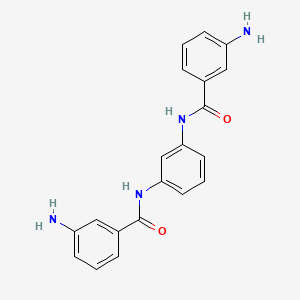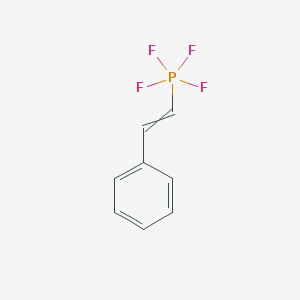
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a tetrafluorophosphorane group attached to a 2-phenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphonium salt with a strong base to generate a phosphorus ylide, which then reacts with a suitable electrophile. One common method is the Wittig reaction, where the phosphorus ylide is generated in situ and reacted with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale Wittig reactions and the handling of phosphorus ylides can be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The tetrafluorophosphorane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines .
Applications De Recherche Scientifique
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane involves the formation of a phosphorus ylide, which acts as a nucleophile and attacks electrophilic centers in target molecules. This leads to the formation of new carbon-phosphorus bonds and the subsequent generation of the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-9-(2-phenylethenyl)anthracene: A similar compound used in organic synthesis via the Wittig reaction.
2-(2-Phenylethyl)chromone Derivatives: Compounds with similar structural features and applications in organic synthesis
Uniqueness
Tetrafluoro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of the tetrafluorophosphorane group, which imparts distinct reactivity and stability compared to other organophosphorus compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
710-05-4 |
|---|---|
Formule moléculaire |
C8H7F4P |
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
tetrafluoro(2-phenylethenyl)-λ5-phosphane |
InChI |
InChI=1S/C8H7F4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H |
Clé InChI |
KHSGONDCSVYMGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CP(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


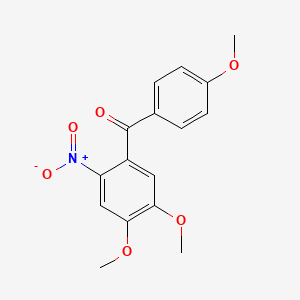
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
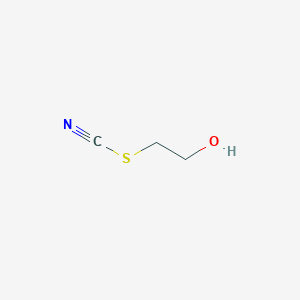
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)

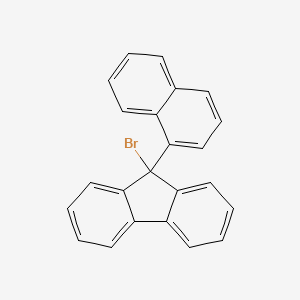
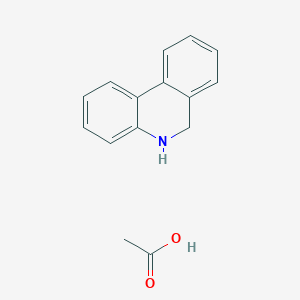
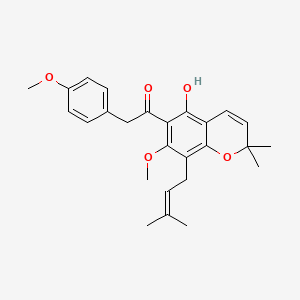

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
